molecular formula C16H17NO2 B2915204 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine CAS No. 212714-08-4

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine

Cat. No.: B2915204
CAS No.: 212714-08-4
M. Wt: 255.317
InChI Key: QGVBKZRNJLJGFM-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine is an organic compound that features a benzodioxin ring fused with a phenyl-ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenylacetaldehyde under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biochemical pathway. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Biological Activity

The compound 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine is a derivative of the benzo[dioxin] class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors and its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C16H17NC_{16}H_{17}N with a molecular weight of approximately 239.32 g/mol. The structure features a phenyl group attached to an ethylamine moiety, linked to a dioxin ring system, which is crucial for its biological activity.

Receptor Interactions

  • Adrenergic Receptors : Research indicates that compounds with similar structures exhibit selective binding to adrenergic receptors. For instance, a related compound showed selective antagonism at the alpha(2C) adrenergic receptor, suggesting potential applications in modulating neurotransmitter release in the central nervous system (CNS) .
  • Serotonin Receptors : The compound's structural analogs have demonstrated significant affinity for serotonin receptors, particularly the 5-HT6 receptor. These interactions are linked to cognitive enhancement and potential anti-obesity effects .

Antioxidant Activity

The compound's antioxidant properties have been investigated through various assays such as DPPH and ABTS tests. Preliminary studies suggest that derivatives of this class can significantly reduce reactive oxygen species (ROS) levels in neuronal cell lines, indicating neuroprotective capabilities against oxidative stress .

Neuroprotective Effects

In vitro studies using human neuroblastoma SH-SY5Y cells have shown that compounds similar to this compound can mitigate oxidative stress-induced damage. For example:

  • Cell Viability : Treatment with these compounds improved cell viability under oxidative stress conditions.
  • Biomarkers : Significant reductions in malondialdehyde (MDA) levels and enhancements in glutathione levels were observed post-treatment .

Behavioral Studies

Animal models have been employed to assess the cognitive-enhancing effects of related compounds. Behavioral tests indicated improved memory and learning capabilities in treated groups compared to controls, supporting the hypothesis that this class of compounds may have therapeutic implications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Adrenergic BindingSelective alpha(2C) antagonism
Serotonin AffinityHigh affinity for 5-HT6 receptor
Antioxidant ActivityReduced ROS levels in SH-SY5Y cells
NeuroprotectionImproved cell viability under oxidative stress
Cognitive EnhancementEnhanced memory and learning in animal models

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-14(10-12-4-2-1-3-5-12)13-6-7-15-16(11-13)19-9-8-18-15/h1-7,11,14H,8-10,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVBKZRNJLJGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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